Increased Lipophilicity (XLogP3) Relative to Parent 2-Aminobenzothiazole Scaffold
The introduction of bromine atoms at the 5 and 7 positions significantly elevates the compound's lipophilicity. The computed XLogP3-AA value for 2-amino-5,7-dibromobenzothiazole is 3.4 [1]. This represents a substantial increase compared to the parent 2-aminobenzothiazole, which has an XLogP3 of 1.9 [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2-Aminobenzothiazole (CAS 136-95-8), XLogP3 = 1.9 |
| Quantified Difference | Increase of 1.5 logP units (approx. 5.6-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 for target; 2025.04.14 for comparator) |
Why This Matters
Higher lipophilicity alters compound behavior in biological assays (e.g., membrane permeability, plasma protein binding) and organic synthesis (e.g., solubility in non-polar solvents), directly influencing experimental design and data interpretation.
- [1] PubChem. Compound Summary for CID 57813689, 2-Amino-5,7-dibromobenzothiazole. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for CID 8706, Benzo(d)thiazol-2-amine (2-Aminobenzothiazole). National Center for Biotechnology Information. Accessed April 2026. View Source
